2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane is a cycloaliphatic epoxy-functional silane coupling agent utilized as an adhesion promoter, crosslinker, and surface modifier in advanced thermoset and UV-curable systems. Unlike standard amino silanes, it provides non-yellowing adhesion, and its trimethoxysilyl group ensures rapid hydrolysis for bonding to inorganic substrates like glass, metals, and silica fillers. The molecule's defining feature is its terminal cycloaliphatic epoxy ring, which dictates its reactivity profile, thermal resilience, and hydrophobicity, making it a critical precursor for electronic encapsulation, optical adhesives, and high-performance hybrid organic-inorganic materials .
Buyers often attempt to substitute 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane (e.g., A-186, KBM-303) with the more ubiquitous and less expensive 3-glycidoxypropyltrimethoxysilane (GPTMS / A-187). However, this generic substitution fails in applications requiring cationic UV curing or high thermal stability. The glycidyl ether group in GPTMS undergoes extremely sluggish cationic photopolymerization and is prone to thermal cleavage at the ether linkage. In contrast, the cycloaliphatic epoxy ring in CAS 3388-04-3 reacts rapidly under cationic UV conditions and yields a highly crosslinked, ether-free matrix with higher thermal stability. Furthermore, the bulky six-membered ring of the cycloaliphatic group imparts greater steric hindrance and hydrophobicity, fundamentally altering its solubility and film-forming behavior in aqueous environments compared to the more hydrophilic GPTMS [1].
In the formulation of UV-curable organic-inorganic hybrid resins, the choice of epoxy-silane dictates the curing kinetics. Research demonstrates that 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane undergoes highly rapid and efficient cationic photopolymerization upon UV exposure. In direct contrast, oligomers based on the standard comparator, 3-glycidoxypropyltrimethoxysilane (GPTMS), exhibit 'very sluggish' cationic photopolymerizations due to the differing electronic environment of the glycidyl ether group. This rapid cure rate allows CAS 3388-04-3 to be utilized in high-speed optical adhesive and abrasion-resistant coating manufacturing without the gelation issues associated with slower-reacting analogs[1].
| Evidence Dimension | Cationic photopolymerization rate and efficiency |
| Target Compound Data | Rapid, efficient cationic UV polymerization without premature gelation |
| Comparator Or Baseline | 3-Glycidoxypropyltrimethoxysilane (GPTMS) (exhibits sluggish cationic photopolymerization) |
| Quantified Difference | Critical kinetic divergence (Rapid vs. Very Sluggish) defining process viability |
| Conditions | Photoinitiated cationic polymerization in sol-gel derived organic-inorganic hybrid resins |
Procurement of this specific cycloaliphatic silane is mandatory for UV-cured manufacturing lines where high throughput and rapid crosslinking are required.
For high-temperature applications such as electronic potting and aerospace composites, the thermal resilience of the silane crosslinker is paramount. Thermogravimetric analysis (TGA) of thermally cured silicone-epoxy oligomers derived from 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane shows an onset of thermal decomposition at approximately 350–400 °C. This high degradation threshold is achieved because the cured matrix lacks the weaker ether linkages present in standard glycidyl-based silanes, providing a more robust siloxane-epoxy network [1].
| Evidence Dimension | Onset of thermal decomposition (Td) |
| Target Compound Data | 350–400 °C onset of decomposition |
| Comparator Or Baseline | Standard glycidyl ether-based epoxy silanes (lower thermal stability due to ether linkage cleavage) |
| Quantified Difference | Sustained structural integrity up to 350 °C without ether-cleavage degradation |
| Conditions | Thermogravimetric analysis (TGA) in nitrogen at a heating rate of 20 °C/min |
Ensures that electronic encapsulation materials and high-heat coatings maintain their mechanical and dielectric properties under extreme thermal stress.
The structural bulk of the silane coupling agent directly impacts its hydrophobicity and film-forming behavior. Comparative polarization studies on ADC12 aluminum passivation reveal that 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane features a highly stable, six-membered cycloaliphatic ring that acts as a large sterically hindered hydrophobic group. In contrast, 3-glycidoxypropyltrimethoxysilane contains a more flexible, polar glycidyl ether chain, making it significantly more hydrophilic. While the lower steric hindrance of the glycidyl variant allows for easier formation of aqueous passivation membranes, the bulky cycloaliphatic structure of CAS 3388-04-3 is required when maximum hydrophobicity and moisture resistance are needed in the final cured composite or non-aqueous coating[1].
| Evidence Dimension | Molecular steric hindrance and cured hydrophobicity |
| Target Compound Data | High steric hindrance and high hydrophobicity (due to the 6-membered cycloaliphatic ring) |
| Comparator Or Baseline | 3-Glycidoxypropyltrimethoxysilane (lower steric hindrance, higher hydrophilicity) |
| Quantified Difference | Distinct divergence in solubility and moisture barrier performance based on ring vs. linear ether structure |
| Conditions | Surface modification and structural analysis of silane films on aluminum ADC12 substrates |
Guides formulators to select this compound for applications demanding strict moisture barriers and high hydrophobicity, rather than general aqueous passivation.
Directly leveraging its rapid cationic photopolymerization kinetics compared to sluggish glycidyl alternatives, this compound is the required precursor for formulating UV-cured optical adhesives and abrasion-resistant coatings where rapid setting and high manufacturing throughput are strictly necessary[1].
Utilizing its verified thermal stability (decomposition onset at 350–400 °C), this cycloaliphatic silane is the preferred crosslinker for epoxy molding compounds (EMCs) and potting resins that must withstand extreme operating temperatures without undergoing ether-linkage thermal cleavage[1].
Capitalizing on the high steric hindrance and hydrophobicity of its cycloaliphatic ring, this silane is selected for formulating advanced moisture-resistant coatings for microelectronics and sensitive metal substrates where standard hydrophilic silanes fail to provide an adequate moisture barrier [2].
Irritant;Health Hazard